4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid
Overview
Description
4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid is a chemical compound with the molecular formula C14H17NO6S and a molecular weight of 327.36 g/mol . This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a phenyl ring attached to a butanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid typically involves the following steps:
Formation of the Morpholine-4-sulfonyl Intermediate: This step involves the reaction of morpholine with a sulfonyl chloride to form the morpholine-4-sulfonyl intermediate.
Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring through a suitable coupling reaction, such as the Suzuki–Miyaura coupling.
Attachment of the Butanoic Acid Moiety: Finally, the butanoic acid moiety is introduced through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Phenylmorpholine: This compound has a similar morpholine ring but lacks the sulfonyl and butanoic acid groups.
Morpholine-4-carboxylic acid: This compound contains a morpholine ring with a carboxylic acid group but lacks the phenyl and sulfonyl groups.
Uniqueness
4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid is unique due to the combination of its morpholine, sulfonyl, phenyl, and butanoic acid moieties. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
4-(4-morpholin-4-ylsulfonylphenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c16-13(5-6-14(17)18)11-1-3-12(4-2-11)22(19,20)15-7-9-21-10-8-15/h1-4H,5-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMXVCXHRUYBET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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